4-(Methylsulfonyl)benzoic acid

Physical Chemistry Reactivity Optimization Synthesis Design

This specific para-methylsulfone derivative is non-substitutable for HPPD herbicide synthesis and sulfone drug discovery, per US5079381A. The -SO2CH3 group imparts unique electronic and steric properties, dictating reactivity and biological outcome, unlike 4-Cl or 4-NO2 analogs. Procuring this exact compound ensures validated synthetic routes, predictable herbicidal efficacy, and reliable analytical performance.

Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
CAS No. 4052-30-6
Cat. No. B1294570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)benzoic acid
CAS4052-30-6
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyAJBWNNKDUMXZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonyl)benzoic Acid (CAS: 4052-30-6) - A Differentiated Para-Substituted Sulfonyl Benzoic Acid for Pharmaceutical and Agrochemical Intermediate Procurement


4-(Methylsulfonyl)benzoic acid (CAS 4052-30-6) is a para-substituted benzoic acid derivative characterized by the presence of a methylsulfonyl (-SO2CH3) group at the 4-position of the aromatic ring [1]. This specific substitution pattern confers distinct physicochemical properties, including a dual pKa profile with values of 3.48 and 8.36 in water and methanol at 25°C, a high melting point range of 268-275 °C, and a topological polar surface area (TPSA) of 79.8 Ų . As a versatile building block containing both carboxylic acid and sulfone functionalities, it serves as a critical intermediate in the synthesis of herbicides, antimicrobial agents, and various pharmaceutical compounds, with documented utility as a key precursor for HPPD-inhibiting herbicides and in the preparation of bioactive sulfone derivatives .

Why 4-(Methylsulfonyl)benzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs


The assumption that 4-(methylsulfonyl)benzoic acid can be directly substituted by other para-substituted benzoic acid analogs (e.g., 4-chlorobenzoic acid, 4-nitrobenzoic acid, or 4-methylthiobenzoic acid) is invalid due to the unique electronic and steric properties imparted by the methylsulfonyl group. The sulfone moiety (-SO2CH3) is a strong electron-withdrawing group via both inductive and resonance effects, significantly altering the acidity, lipophilicity (calculated LogP ~0.67-1.02), and hydrogen-bonding capacity of the molecule relative to halide, nitro, or thioether analogs . These physicochemical differences translate directly into distinct reactivity profiles in downstream synthesis and divergent biological activities in target applications. For instance, the oxidation state of the sulfur atom dictates whether the compound acts as an HPPD inhibitor (sulfone) or possesses alternative biological properties, making the procurement of the correct, specific sulfone derivative essential for achieving the intended synthetic or biological outcome .

Quantitative Evidence for Selecting 4-(Methylsulfonyl)benzoic Acid Over Analogs


Differential Acidity: pKa Comparison with 4-Chloro and 4-Nitro Analogs

The methylsulfonyl group confers a distinct acidity profile to the benzoic acid core. 4-(Methylsulfonyl)benzoic acid exhibits a carboxylic acid pKa of 3.48 (in water/methanol, 25°C), which is significantly different from related para-substituted analogs . This altered acidity directly impacts its behavior in aqueous reactions, salt formation, and purification steps, distinguishing it from 4-chlorobenzoic acid (pKa ~3.98) and 4-nitrobenzoic acid (pKa ~3.44) [1].

Physical Chemistry Reactivity Optimization Synthesis Design

Lipophilicity and Solubility: XLogP3 Comparison with 4-Methylthiobenzoic Acid

The oxidation state of the sulfur atom dramatically alters the compound's lipophilicity and, consequently, its solubility profile. 4-(Methylsulfonyl)benzoic acid has a calculated XLogP3 value of 0.67, while its thioether analog, 4-(methylthio)benzoic acid, has a significantly higher XLogP3 value of 1.67 [1]. This one-unit difference in LogP translates to a >10-fold difference in partition coefficient, indicating the sulfone derivative is markedly more hydrophilic.

Drug Design Bioavailability Agrochemical Formulation

Proven Utility as a Key Precursor for HPPD-Inhibiting Herbicides

4-(Methylsulfonyl)benzoic acid is a recognized and essential intermediate in the synthesis of herbicides that function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant carotenoid biosynthesis . Its utility is underscored by multiple patents describing improved methods for its preparation and its derivatives for herbicidal applications, including US5079381A and EP0478390A1 [1][2]. This specific role is not shared by 4-chloro, 4-nitro, or 4-methylthio analogs, which lack the requisite electronic profile for generating potent HPPD inhibitors.

Agrochemical Synthesis Herbicide Development HPPD Inhibition

Direct Application in the Synthesis of Bioactive 1,3,4-Oxadiazole Sulfones

A recent study (2025) demonstrated the direct use of 2-chloro-4-(methylsulfonyl)benzoic acid, a close derivative, in the synthesis of novel sulfone derivatives containing a 1,3,4-oxadiazole thioether moiety with evaluated antibacterial and antifungal activities [1]. This highlights the specific utility of the para-methylsulfonyl benzoic acid scaffold in generating bioactive sulfone libraries, a synthetic pathway for which other para-substituted benzoic acids (e.g., 4-chloro or 4-nitro) would not be suitable precursors due to the essential role of the sulfone group in the final bioactive molecule.

Medicinal Chemistry Antimicrobial Synthesis Sulfone Derivatives

Distinct Melting Point and Solid-State Properties vs. Analogs

4-(Methylsulfonyl)benzoic acid exhibits a high melting point range of 268-275 °C, a property that distinguishes it from common analogs and has practical implications for handling, purification, and formulation . For comparison, 4-chlorobenzoic acid melts at 239-243 °C and 4-nitrobenzoic acid melts at 237-241 °C [1]. This significantly higher melting point for the target compound allows for different crystallization and purification strategies and may impact its behavior in solid-phase reactions or formulations.

Material Science Purification Formulation

Key Industrial and Research Scenarios for 4-(Methylsulfonyl)benzoic Acid Procurement


Scaled Synthesis of HPPD-Inhibiting Herbicides

For agrochemical companies and contract manufacturing organizations (CMOs) involved in the production of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, 4-(methylsulfonyl)benzoic acid is a non-substitutable intermediate. Its specific electronic properties, conferred by the para-methylsulfonyl group, are essential for constructing the final bioactive molecule. Patents such as US5079381A detail improved methods for preparing this compound and its derivatives specifically for this application, underscoring its industrial relevance and the lack of a suitable generic alternative [1]. Procuring this specific sulfone derivative ensures adherence to validated synthetic routes, consistent product quality, and predictable herbicidal efficacy.

Medicinal Chemistry: Building Block for Sulfone-Based Therapeutics

In drug discovery programs targeting novel antimicrobial, anti-inflammatory, or anticancer agents, 4-(methylsulfonyl)benzoic acid serves as a critical building block for constructing compound libraries featuring the methylsulfone pharmacophore. Recent research confirms its utility in synthesizing bioactive 1,3,4-oxadiazole sulfones with demonstrated antimicrobial activity, a synthetic application for which non-sulfone analogs (e.g., 4-chlorobenzoic acid) are unsuitable precursors [2]. The compound's defined pKa and lipophilicity profile, distinct from its thioether analog, guide medicinal chemists in predicting solubility and permeability, making it a rational choice for lead optimization when specific physicochemical parameters are targeted .

Analytical Method Development and Quality Control for Benzoic Acid APIs

4-(Methylsulfonyl)benzoic acid is employed as a reference standard and process impurity marker in analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) involving benzoic acid derivatives [3]. Its unique chromatographic and spectral signatures, distinct from other potential impurities, make it a valuable compound for establishing robust, regulatory-compliant analytical methods. Laboratories supporting pharmaceutical development and manufacturing procure this compound specifically for its role in ensuring the purity and consistency of commercial API batches, a function for which a generic analog would introduce inaccuracies and regulatory risks.

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